Synthesis of 2-acetylphenyl 2-chlorobenzoate: A Technical Guide
Synthesis of 2-acetylphenyl 2-chlorobenzoate: A Technical Guide
This document provides a comprehensive overview of the synthesis of 2-acetylphenyl 2-chlorobenzoate, a chemical intermediate of interest to researchers and professionals in drug development. This guide details the synthesis pathway, experimental protocols, and relevant chemical data.
Synthesis Pathway
The synthesis of 2-acetylphenyl 2-chlorobenzoate is achieved through the esterification of 2'-hydroxyacetophenone with 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.
Caption: Synthesis of 2-acetylphenyl 2-chlorobenzoate.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product. The yield is based on an analogous reaction and should be considered an estimate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Yield (%) |
| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 118-93-4 | N/A |
| 2-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.02 | 609-65-4 | N/A |
| 2-acetylphenyl 2-chlorobenzoate | C₁₅H₁₁ClO₃ | 274.70[1] | 84634-61-7[1] | 79-83* |
* Yield is based on the analogous synthesis of o-benzoyloxyacetophenone and may vary for the target compound.[2]
Experimental Protocol
This protocol is adapted from the synthesis of o-benzoyloxyacetophenone and is expected to yield the desired product.[2][3]
Materials:
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2'-Hydroxyacetophenone
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2-Chlorobenzoyl chloride
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Pyridine (anhydrous)
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3% Hydrochloric acid
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Methanol
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Crushed ice
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Standard laboratory glassware (conical flask, Büchner funnel, etc.)
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Magnetic stirrer
Procedure:
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Reaction Setup: In a clean, dry conical flask, dissolve 2'-hydroxyacetophenone (0.1 mole) in anhydrous pyridine (20 mL).
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Addition of Acylating Agent: To the stirred solution, slowly add 2-chlorobenzoyl chloride (0.15 mole). An exothermic reaction is expected. A calcium chloride drying tube should be fitted to the flask to protect the reaction from atmospheric moisture.
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Reaction Time: Continue stirring the mixture. The reaction is typically complete when no more heat is evolved, which is usually around 15-20 minutes.
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Work-up: Pour the reaction mixture into a beaker containing approximately 600 mL of 3% hydrochloric acid and 200 g of crushed ice, while stirring vigorously. This will precipitate the crude product.
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Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with 20 mL of cold methanol, followed by a wash with 20 mL of cold water.
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Drying: Press the product as dry as possible on the funnel and then allow it to air-dry completely at room temperature.
Purification:
The crude 2-acetylphenyl 2-chlorobenzoate can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain a product of higher purity.
Characterization:
The identity and purity of the synthesized 2-acetylphenyl 2-chlorobenzoate can be confirmed using various analytical techniques. Spectral data for this compound, including 13C NMR and GC-MS, are available in public databases such as PubChem for comparison.[1]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the initial reaction to the final characterization of the product.
Caption: Experimental workflow for synthesis and analysis.
